

Standard Operating Procedure for Tryptase Activity Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tos-gly-pro-lys-pna*

Cat. No.: *B1316574*

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tryptase is a tetrameric serine protease and the most abundant protein found in the secretory granules of mast cells.[1][2] Upon mast cell activation, which occurs during allergic and inflammatory responses, tryptase is released into the extracellular environment.[1] Consequently, measuring tryptase activity serves as a reliable indicator of mast cell activation and is a critical tool in the study of allergic diseases, anaphylaxis, and mastocytosis.[1][2] This document provides a detailed standard operating procedure for a chromogenic tryptase activity assay.

The assay principle is based on the enzymatic cleavage of a specific chromogenic substrate, N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide (Tosyl-Gly-Pro-Lys-pNA), by tryptase. The enzymatic reaction releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of pNA formation is directly proportional to the tryptase activity in the sample. This protocol is suitable for measuring tryptase activity in purified enzyme preparations, cell lysates, and other biological samples, as well as for screening potential tryptase inhibitors.

Materials and Reagents

Equipment

- Microplate reader capable of measuring absorbance at 405 nm
- Incubator set to 37°C
- Calibrated single and multichannel pipettes
- Sterile pipette tips
- 96-well flat-bottom microplates
- Reagent reservoirs
- Vortex mixer
- pH meter

Reagents

- Human Trypsase (recombinant or purified)
- Trypsase Substrate: N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide (Tosyl-Gly-Pro-Lys-pNA)
- Tris(hydroxymethyl)aminomethane (Tris)
- Sodium Chloride (NaCl)
- Hydrochloric Acid (HCl)
- Heparin Sodium Salt
- Dimethyl Sulfoxide (DMSO)
- p-Nitroaniline (pNA) standard
- Trypsase Inhibitor (e.g., APC 366, Gabexate Mesylate) (Optional, for inhibition assays)
- Deionized water

Preparation of Solutions

Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 10 µg/mL Heparin, pH 7.5)

- Dissolve 6.06 g of Tris base in 800 mL of deionized water.
- Add 5.84 g of NaCl and stir until dissolved.
- Add 10 mg of Heparin Sodium Salt and stir until dissolved.
- Adjust the pH to 7.5 with 1 M HCl.
- Bring the final volume to 1 L with deionized water.
- Store at 4°C.

Tryptase Enzyme Stock Solution (100 µg/mL)

- Reconstitute lyophilized human tryptase in Assay Buffer to a final concentration of 100 µg/mL.
- Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Tryptase Substrate Stock Solution (10 mM)

- Dissolve 6.35 mg of Tosyl-Gly-Pro-Lys-pNA in 1 mL of DMSO.
- Vortex until fully dissolved.
- Store at -20°C in light-protected aliquots.

p-Nitroaniline (pNA) Standard Stock Solution (10 mM)

- Dissolve 1.38 mg of p-nitroaniline in 1 mL of DMSO.
- Vortex until fully dissolved.
- Store at -20°C in light-protected aliquots.

Experimental Protocols

Tryptase Activity Assay Protocol

- Prepare Working Solutions:
 - Tryptase Working Solution: Dilute the Tryptase Enzyme Stock Solution to the desired concentration (e.g., 1-10 µg/mL) in Assay Buffer.
 - Substrate Working Solution: Dilute the Tryptase Substrate Stock Solution to 1 mM in Assay Buffer.
- Assay Setup:
 - Add 50 µL of Assay Buffer to the blank wells.
 - Add 50 µL of Tryptase Working Solution to the sample wells.
 - Pre-incubate the plate at 37°C for 5 minutes.
- Initiate Reaction:
 - Add 50 µL of Substrate Working Solution to all wells (including blanks).
 - The final volume in each well will be 100 µL.
- Kinetic Measurement:
 - Immediately place the plate in a microplate reader pre-heated to 37°C.
 - Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.

pNA Standard Curve Protocol

- Prepare pNA Standards:
 - Dilute the 10 mM pNA Standard Stock Solution to 1 mM in Assay Buffer.

- Perform a serial dilution to create standards ranging from 0 to 200 μM (e.g., 200, 150, 100, 75, 50, 25, 12.5, 0 μM) in Assay Buffer.
- Plate Setup:
 - Add 100 μL of each pNA standard dilution to separate wells of the 96-well plate in duplicate.
- Measurement:
 - Measure the absorbance at 405 nm.
- Data Analysis:
 - Subtract the absorbance of the 0 μM standard (blank) from all other standards.
 - Plot the blank-corrected absorbance values against the corresponding pNA concentrations (μM) to generate a standard curve.
 - Determine the linear regression equation ($y = mx + c$).

Tryptase Inhibition (IC₅₀) Assay Protocol

- Prepare Inhibitor Dilutions:
 - Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
 - Create a series of dilutions of the inhibitor in Assay Buffer. It is common to use a 10-point, 3-fold serial dilution.
- Assay Setup:
 - Add 40 μL of the Tryptase Working Solution to each well (except blanks).
 - Add 10 μL of each inhibitor dilution to the appropriate wells.
 - Add 10 μL of Assay Buffer (with the same percentage of solvent as the inhibitor dilutions) to the "no inhibitor" control wells.

- Add 50 µL of Assay Buffer to the blank wells.
- Incubate the plate at 37°C for 15-30 minutes.
- Initiate Reaction:
 - Add 50 µL of Substrate Working Solution to all wells.
- Kinetic Measurement:
 - Measure the absorbance at 405 nm kinetically as described in section 4.1.4.

Data Presentation and Analysis

Calculation of Trypsase Activity

Trypsase activity can be calculated using either the pNA standard curve or the Beer-Lambert law.

Method 1: Using the pNA Standard Curve

- Determine the rate of reaction (V_0) in mOD/min from the linear portion of the kinetic curve for each sample.
- Use the slope of the pNA standard curve to convert the rate from mOD/min to µM/min.
 - Rate (µM/min) = (V_0 / slope of standard curve)

Method 2: Using the Beer-Lambert Law ($A = \epsilon cl$)

- Determine the rate of reaction ($\Delta A/\text{min}$) from the linear portion of the kinetic data.
- Calculate the enzyme activity using the following formula:
 - Activity (µmol/min/mL) = ($\Delta A/\text{min}$) / ($\epsilon \times l$) * 1000
 - Where:
 - $\Delta A/\text{min}$ is the change in absorbance per minute.

- ϵ is the molar extinction coefficient of p-nitroaniline at 405 nm, which is $9,960 \text{ M}^{-1}\text{cm}^{-1}$.
[3][4]
- l is the path length of the light in the microplate well in cm (this must be determined for your specific plate and volume).
- 1000 is the conversion factor from M to $\mu\text{mol/mL}$.

Calculation of IC50

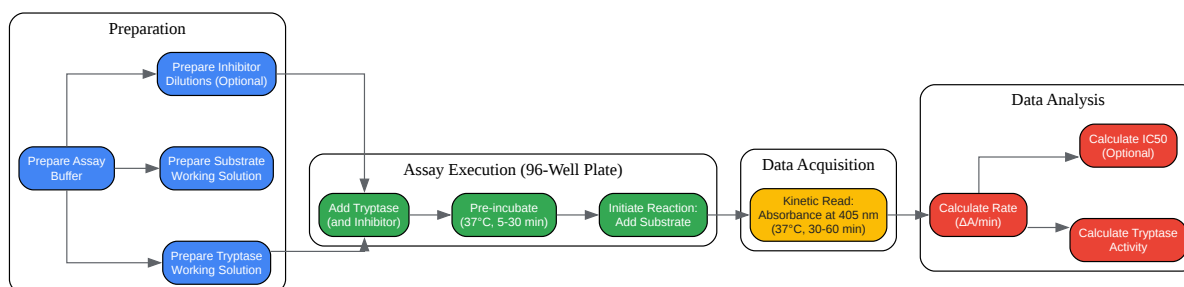
- Determine the initial velocity (V_0) for each inhibitor concentration.
- Calculate the percentage of inhibition for each concentration:
 - $\% \text{ Inhibition} = [1 - (V_0 \text{ with inhibitor} / V_0 \text{ without inhibitor})] * 100$
- Plot the % Inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.[5]

Summary of Quantitative Data

Parameter	Value	Units	Notes
Reagent Concentrations			
Assay Buffer (Tris-HCl)	50	mM	Stabilizes tryptase tetramer.
Assay Buffer (NaCl)	100	mM	
Assay Buffer (Heparin)	10	µg/mL	
Assay Buffer pH	7.5		
Tryptase (Working)	1 - 10	µg/mL	Optimal concentration should be determined empirically.
Substrate (Final)	0.5	mM	Should be at or below the K_m for accurate inhibitor studies.
Assay Conditions			
Temperature	37	°C	
Wavelength	405	nm	
Reaction Volume	100	µL	
Data Analysis Parameters			
Molar Extinction Coefficient (ϵ) of pNA	9,960	$M^{-1}cm^{-1}$	At 405 nm.[3][4]
Typical K_m for Tos-Gly-Pro-Lys-pNA	To be determined	µM	

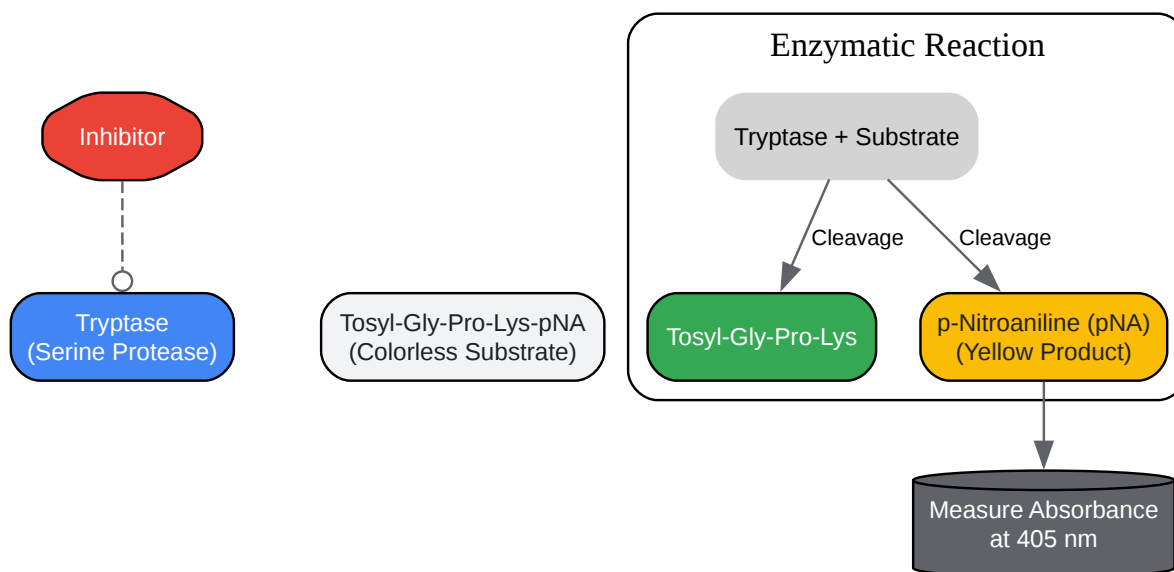
Note: The K_m value for human tryptase with this specific substrate should be determined experimentally for advanced kinetic studies, such as the calculation of K_i from IC_{50} values.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the chromogenic tryptase activity assay.



[Click to download full resolution via product page](#)

Caption: Principle of the chromogenic tryptase activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acb.org.uk [acb.org.uk]
- 2. Tos-Gly-Pro-Lys-pNA -HongTide Biotechnology [hongtide.com]
- 3. brainly.com [brainly.com]
- 4. chegg.com [chegg.com]
- 5. courses.edx.org [courses.edx.org]
- To cite this document: BenchChem. [Standard Operating Procedure for Tryptase Activity Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316574#standard-operating-procedure-for-tryptase-activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com